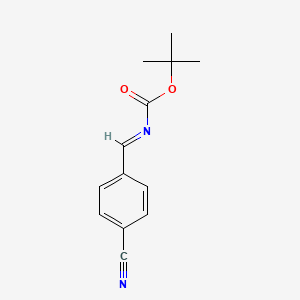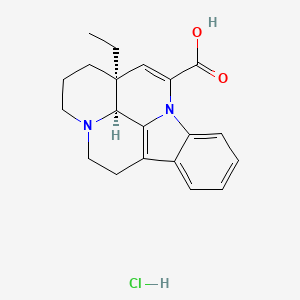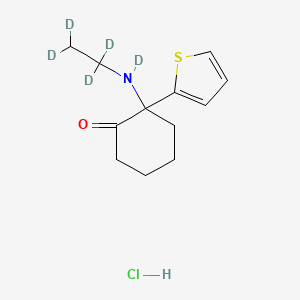
Biotinyl Cystamine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinyl Cystamine-d4 is a derivative of cysteamine and cystamine . Cysteamine is the decarboxylated derivative of the amino acid cysteine, and cystamine is the oxidized form of cysteamine . These small molecules mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Synthesis Analysis
The synthesis of a bio-inspired curing agent, the tetraallyl cystamine (TAC), has been reported . The curing agent was prepared in two stages: a reaction of the diallylamine with ethylene disulfide, through a mercaptoethylation reaction, and oxidation of the obtained thiol to disulfide, using dimethylsulfoxide as an oxidizing agent .Molecular Structure Analysis
The molecular formula of Biotinyl Cystamine-d4 is C14H22D4N4O2S3 . It is a stable isotope .Chemical Reactions Analysis
Cysteamine, a related compound, has been shown to exert radioprotective effects and is more effective than cysteine alone . It has been utilized for the treatment of cystinosis, a lysosomal disorder, and has been evaluated for the treatment of neurodegenerative disorders .Mécanisme D'action
Orientations Futures
Cysteamine and cystamine have shown promise in the treatment of neurodegenerative and neuropsychiatric diseases . There is an urgent need to develop novel therapeutics that can delay, halt, or reverse disease progression . The use of these compounds in future research and therapeutic applications appears promising .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Biotinyl Cystamine-d4 involves the reaction of biotin-N-hydroxysuccinimide ester with cystamine-d4 in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "Biotin-N-hydroxysuccinimide ester", "Cystamine-d4", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Anhydrous solvents (e.g. dichloromethane, dimethylformamide)" ], "Reaction": [ "Dissolve biotin-N-hydroxysuccinimide ester and cystamine-d4 in anhydrous solvent", "Add DCC and DMAP to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Purify the product by column chromatography or HPLC", "Characterize the product by NMR spectroscopy and mass spectrometry" ] } | |
Numéro CAS |
1322625-65-9 |
Nom du produit |
Biotinyl Cystamine-d4 |
Formule moléculaire |
C₁₄H₂₂D₄N₄O₂S₃ |
Poids moléculaire |
382.6 |
Synonymes |
(3aS,4S,6aR)-N-[2-[(2-Aminoethyl-d2)dithio]ethyl-d2]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)
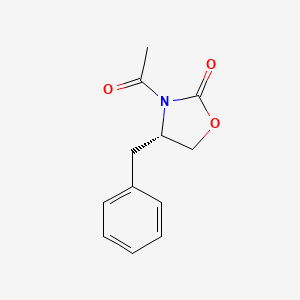

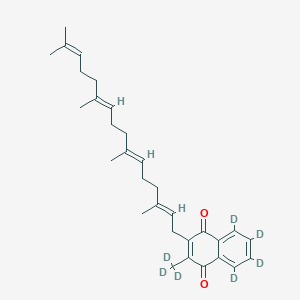
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)
